N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .
Mode of Action
It is known that triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors . This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Cellular Effects
Triazole derivatives have been reported to exhibit significant biological properties including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer activities , which suggest that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl intermediate with suitable sulfonamide precursors under controlled conditions. The reaction might include several steps, such as nucleophilic substitution, esterification, and cyclization.
Industrial Production Methods: Industrial-scale production involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced catalysts and reagents to streamline the process and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation reactions, leading to the formation of sulfonamide derivatives.
Reduction: Reduction of certain functional groups within the molecule may yield different analogs.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidized sulfonamide derivatives.
Reduced analogs with varying degrees of saturation.
Scientific Research Applications: This compound is utilized in a variety of fields due to its versatile chemical nature:
Chemistry: Acts as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Used in biochemical studies to understand enzyme interactions and protein binding.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action: The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyridazine core facilitates binding to these targets, modulating their activity and leading to desired biological effects. Pathways involved might include inhibition or activation of enzymatic processes.
Comparison with Similar Compounds
Other triazolopyridazines.
Sulfonamide derivatives with analogous structures.
Uniqueness:
Unique combination of triazolopyridazine and sulfonamide structures.
Enhanced binding affinity and specificity to certain molecular targets compared to other compounds in its class.
In essence, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with multifaceted applications, reflecting its significance in various scientific and industrial domains. This complexity makes it a valuable subject for continued research and development.
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c29-32(30,20-11-10-17-6-4-5-9-19(17)16-20)24-14-15-31-22-13-12-21-25-26-23(28(21)27-22)18-7-2-1-3-8-18/h1-3,7-8,10-13,16,24H,4-6,9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZVLHKDNRDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.